2-(Ethylsulfanyl)benzaldehyde
Overview
Description
2-(Ethylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that this compound might affect similar pathways.
Pharmacokinetics
Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of this compound.
Result of Action
Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that this compound might have similar effects.
Action Environment
It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.
Biochemical Analysis
Cellular Effects
Some benzaldehydes have been shown to disrupt cellular antioxidation systems, suggesting that 2-(Ethylsulfanyl)benzaldehyde may have similar effects .
Molecular Mechanism
Benzaldehydes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the activity of this compound at the molecular level.
Temporal Effects in Laboratory Settings
Benzaldehydes are known for their stability and slow degradation , suggesting that this compound may exhibit similar characteristics.
Metabolic Pathways
Benzaldehydes can be involved in various metabolic pathways, including oxidation reactions .
Transport and Distribution
Benzaldehydes can undergo substitution reactions, which may influence their transport and distribution .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylsulfanyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: 2-(Ethylsulfanyl)benzoic acid.
Reduction: 2-(Ethylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different reactivity and applications.
4-(Ethylsulfanyl)benzaldehyde: The position of the ethylsulfanyl group affects its chemical properties and reactivity.
Uniqueness: 2-(Ethylsulfanyl)benzaldehyde is unique due to the presence of the ethylsulfanyl group at the ortho position relative to the aldehyde group. This positioning influences its reactivity and makes it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
2-ethylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHHWXZMVMABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517641 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-33-0 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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